1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea
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Overview
Description
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a chemical compound that has gained significant attention in scientific research in recent years. This compound is synthesized using a specific method and has been used in various scientific studies to examine its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea in lab experiments include its ability to inhibit inflammation and cancer cell proliferation. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential side effects.
Future Directions
There are various future directions for research involving 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea. One potential direction is to further investigate the mechanism of action of this compound and identify new targets for its therapeutic use. Another potential direction is to examine the potential side effects of this compound and develop strategies to mitigate them. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy.
Synthesis Methods
The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea involves a series of chemical reactions. The first step involves the reaction of 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with ethyl bromoacetate to form ethyl 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with potassium hydroxide and ethyl isocyanate to form the final product, 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea.
Scientific Research Applications
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea has been used in various scientific studies to examine its potential as a therapeutic agent. One study found that this compound has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has antiproliferative effects and could be used to treat cancer.
properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-4-15-14(19)16-6-7-18-11(3)13(10(2)17-18)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOARRSTXRCHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea |
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